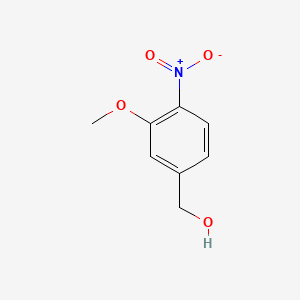

(3-Methoxy-4-nitrophenyl)methanol

Description

The exact mass of the compound 3-Methoxy-4-nitrobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxy-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADYWCBPJZAJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001599 | |

| Record name | (3-Methoxy-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-88-2 | |

| Record name | 3-Methoxy-4-nitrobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Methoxy-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Methoxy-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of (3-methoxy-4-nitrophenyl)methanol, a valuable building block in medicinal chemistry and organic synthesis. The document outlines a reliable two-step synthetic route commencing from commercially available 3-hydroxy-4-nitrobenzaldehyde. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process:

-

O-methylation of 3-hydroxy-4-nitrobenzaldehyde: This initial step involves the methylation of the phenolic hydroxyl group of the starting material to yield 3-methoxy-4-nitrobenzaldehyde.

-

Reduction of 3-methoxy-4-nitrobenzaldehyde: The subsequent step is the selective reduction of the aldehyde functional group to a primary alcohol, affording the target compound, this compound.

This strategy is advantageous due to the accessibility of the starting material and the generally high yields and selectivity of the individual reactions.

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-4-nitrobenzaldehyde

This procedure details the O-methylation of 3-hydroxy-4-nitrobenzaldehyde using iodomethane.

Reaction Scheme:

Caption: O-methylation of 3-hydroxy-4-nitrobenzaldehyde.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Hydroxy-4-nitrobenzaldehyde | 167.12 | 500 mg | 2.99 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.42 g | 3.0 |

| Iodomethane (CH₃I) | 141.94 | 0.38 mL (0.87 g) | 6.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 6.0 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| Water | 18.02 | As needed | - |

| Saturated brine solution | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

To a solution of 3-hydroxy-4-nitrobenzaldehyde (500 mg, 2.99 mmol) in N,N-dimethylformamide (6.0 mL), add potassium carbonate (0.42 g, 3.0 mmol).

-

Stir the mixture at room temperature and slowly add iodomethane (0.38 mL, 6.0 mmol).

-

Continue stirring the reaction mixture at room temperature for 5 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it twice with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 4/1 to 1/1) to obtain 3-methoxy-4-nitrobenzaldehyde as a light yellow powder.[1]

Expected Yield: 518 mg (96%).[1]

Step 2: Synthesis of this compound

This protocol describes the reduction of 3-methoxy-4-nitrobenzaldehyde to the corresponding alcohol using sodium borohydride.

Reaction Scheme:

Caption: Reduction of 3-methoxy-4-nitrobenzaldehyde.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) (Example) |

| 3-Methoxy-4-nitrobenzaldehyde | 181.15 | 1.0 g | 5.52 |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.25 g | 6.63 |

| Ethanol or Methanol | - | 20 mL | - |

| 1 M Hydrochloric acid (HCl) | - | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Water | 18.02 | As needed | - |

| Saturated brine solution | - | As needed | - |

| Anhydrous sodium sulfate | 120.37 | As needed | - |

Procedure:

-

Dissolve 3-methoxy-4-nitrobenzaldehyde (1.0 g, 5.52 mmol) in ethanol or methanol (20 mL) in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (0.25 g, 6.63 mmol, 1.2 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the excess NaBH₄ by the slow addition of 1 M HCl until the effervescence ceases and the pH is neutral.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: O-methylation | Step 2: Reduction |

| Starting Material | 3-Hydroxy-4-nitrobenzaldehyde | 3-Methoxy-4-nitrobenzaldehyde |

| Key Reagents | Iodomethane, Potassium Carbonate | Sodium Borohydride |

| Solvent | N,N-Dimethylformamide (DMF) | Ethanol or Methanol |

| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 5 hours | 1-2 hours |

| Product | 3-Methoxy-4-nitrobenzaldehyde | This compound |

| Yield | 96%[1] | Typically high (literature on similar reductions suggests >90%) |

| Purification | Silica gel column chromatography[1] | Recrystallization |

Experimental Workflow Visualization

The overall experimental workflow for the synthesis is depicted in the following diagram.

Caption: Overall experimental workflow.

References

An In-depth Technical Guide to (3-Methoxy-4-nitrophenyl)methanol: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxy-4-nitrophenyl)methanol, a substituted benzyl alcohol, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and an electron-deficient aromatic ring, makes it a versatile precursor for a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structural features, and key applications in chemical synthesis, with a focus on its relevance to pharmaceutical research and development.

Chemical Properties and Structure

This compound is a tan, woolen crystalline solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₄ | [1][2][3] |

| Molecular Weight | 183.16 g/mol | [1][2][3] |

| Melting Point | 95-97 °C | [1][4] |

| Boiling Point (Predicted) | 367.3 ± 27.0 °C | [1] |

| Density (Predicted) | 1.316 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.43 ± 0.10 | [1] |

| CAS Number | 80866-88-2 | [1][2][3] |

| InChIKey | AADYWCBPJZAJNU-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(C=CC(=C1)CO)--INVALID-LINK--[O-] | [2] |

The structure of this compound, characterized by a benzene ring substituted with a methoxy group, a nitro group, and a hydroxymethyl group, is depicted below.

Figure 1: Chemical structure of this compound.

Synthesis and Reactivity

This compound is typically synthesized from precursors such as 3-methoxy-4-nitrobenzoic acid or 3-methoxy-4-nitrobenzaldehyde.[3] A general synthetic pathway is illustrated below.

Figure 2: General synthetic routes to this compound.

A key reaction of this compound is its oxidation to the corresponding aldehyde, 3-methoxy-4-nitrobenzaldehyde. This aldehyde is a valuable intermediate in various synthetic endeavors.

Experimental Protocols

Oxidation of this compound to 3-Methoxy-4-nitrobenzaldehyde[1]

Materials:

-

This compound

-

Pyridinium dichromate (PDC)

-

Dichloromethane (DCM), dry

-

Celite

-

Silica gel

Procedure:

-

A dispersion of this compound (1.4 mmol) and pyridinium dichromate (2.3 mmol) in dry DCM (38 mL) is prepared in a round-bottom flask.

-

The reaction mixture is stirred at room temperature for 17 hours.

-

A mixture of Celite and silica gel is added to the dispersion.

-

The mixture is filtered and the solid residue is washed with DCM (3 x 10 mL).

-

The solvent from the combined filtrate is evaporated under reduced pressure to yield a brown residue of 3-methoxy-4-nitrobenzaldehyde.

Results:

This procedure provides a quantitative yield of the desired aldehyde. The product can be characterized by ¹H NMR spectroscopy.[1]

Figure 3: Workflow for the oxidation of this compound.

Applications in Drug Development

Substituted benzyl alcohols, such as this compound, are important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5] While direct biological activity of the title compound is not extensively documented, its utility lies in its role as a precursor to more complex molecules with potential therapeutic applications.

One notable application is in the synthesis of trifluoromethyl-substituted hydantoins. Hydantoin and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities and are found in several clinically used drugs.[6][7] The synthesis of these complex molecules often involves multiple steps where building blocks like this compound introduce specific functionalities.

Figure 4: Use of this compound in the synthesis of hydantoin derivatives.

Spectral Data

While detailed spectra are beyond the scope of this guide, various spectroscopic techniques are used to characterize this compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the hydroxyl (-OH) and nitro (-NO₂) groups.[2][8]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[2]

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical compounds. Its well-defined chemical properties and reactivity make it a reliable building block for constructing more complex molecular architectures. This guide provides a foundational understanding of its characteristics and applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- 1. 3-METHOXY-4-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 3-Methoxy-4-nitrobenzyl alcohol | C8H9NO4 | CID 602961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-METHOXY-4-NITROBENZYL ALCOHOL(80866-88-2) IR2 spectrum [chemicalbook.com]

Spectroscopic Profile of (3-Methoxy-4-nitrophenyl)methanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Methoxy-4-nitrophenyl)methanol (CAS No. 80866-88-2), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.96 | d | 1H | Ar-H |

| 7.18 | d | 1H | Ar-H |

| 7.11 | s | 1H | Ar-H |

| 4.70 | s | 2H | -CH₂OH |

| 3.96 | s | 3H | -OCH₃ |

| 3.5 (broad) | s | 1H | -OH |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 153.0 | Ar-C |

| 146.9 | Ar-C |

| 141.2 | Ar-C |

| 125.8 | Ar-C |

| 118.9 | Ar-C |

| 108.8 | Ar-C |

| 64.2 | -CH₂OH |

| 56.4 | -OCH₃ |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3400 - 3200 (broad) | O-H stretch (alcohol) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2960 - 2850 | C-H stretch (aliphatic) |

| 1610, 1580, 1480 | C=C stretch (aromatic) |

| 1520, 1340 | N-O stretch (nitro group) |

| 1260 - 1000 | C-O stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 183 | 100 | [M]⁺ (Molecular Ion) |

| 166 | 40 | [M-OH]⁺ |

| 153 | 20 | [M-CH₂O]⁺ |

| 136 | 35 | [M-NO₂-H]⁺ |

| 107 | 50 | [C₇H₇O]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-25 mg of this compound was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2] The solution was transferred to a clean, dry 5 mm NMR tube.[3]

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 MHz or higher field spectrometer. The spectral width was set to appropriately cover the aromatic and aliphatic regions. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 75 MHz or higher field spectrometer with proton decoupling. A larger sample concentration (50-100 mg) was used to obtain a spectrum in a reasonable time.[1][2] Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle.[4][5] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[4] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.[5]

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a blank KBr pellet or the clean KBr plate was first collected. The sample was then placed in the beam path, and the spectrum was recorded typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The mass spectrum was obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) was injected into the GC. The compound was separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Electron Ionization (EI) was used as the ionization source.

Data Acquisition: The mass spectrometer was set to scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300). The resulting mass spectrum shows the molecular ion and various fragment ions, providing information about the molecular weight and structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Literature review on the discovery of nitrophenol derivatives

An In-depth Technical Guide to the Discovery of Nitrophenol Derivatives

Introduction

Nitrophenol derivatives, organic compounds featuring a phenol ring substituted with one or more nitro groups, are of significant interest across various scientific disciplines.[1] Their versatile chemical properties have established them as crucial intermediates in the synthesis of a wide array of products, including dyes, pigments, and agricultural chemicals.[2] In the realm of drug discovery and development, the nitro group acts as a potent pharmacophore, imparting a range of biological activities to the parent molecule.[3][4][5] These compounds have been investigated for their potential as antineoplastic, antibiotic, antihypertensive, and antiparasitic agents.[3][4] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the phenol ring, which can enhance interactions with biological targets such as enzymes.[3] This review delves into the synthesis, biological activities, and experimental protocols related to the discovery of nitrophenol derivatives, providing a comprehensive resource for researchers and professionals in the field.

Synthesis of Nitrophenol Derivatives

The synthesis of nitrophenol derivatives is primarily achieved through the electrophilic nitration of phenol and its substituted counterparts. The reaction conditions can be modulated to control the regioselectivity and yield of the desired products.

Direct Nitration of Phenol

The direct nitration of phenol using nitric acid is a common method for producing a mixture of ortho- and para-nitrophenols.[6] The reaction is typically carried out at room temperature with dilute nitric acid.[7] The use of concentrated nitric acid can lead to the formation of dinitro and trinitro derivatives.[6] The ortho and para isomers can be separated based on their different physical properties.

A study focused on an economical synthesis of nitrophenols by controlling physical parameters such as the dilution of nitric acid, reaction time, and temperature.[8] This approach avoids the use of costly catalysts and solvents.[8] The optimal yield of 91% for o/p nitrophenols was achieved using 32.5% nitric acid at 20°C for 1 hour, with a selectivity of 77% for ortho-nitrophenol and 14% for para-nitrophenol.[8]

Synthesis from Nitroaniline

An alternative method for the preparation of m-nitrophenol involves the diazotization of m-nitroaniline followed by heating in a large volume of water.[9] This procedure provides a good yield of the meta isomer, which is not readily obtained through direct nitration of phenol.

Catalytic Nitration

The use of catalysts such as H-β and γ-alumina can enhance the conversion and selectivity of the nitration of phenol.[10] With the H-β catalyst, a 92% conversion was observed with 78% selectivity for o-nitrophenol and 14% for p-nitrophenol.[10] Similarly, the γ-alumina catalyst resulted in a 90% overall conversion with 74% ortho- and 16% para-nitrophenol selectivity.[10]

Synthesis of Specific Derivatives

A patented method describes a multi-step synthesis for the selective preparation of 4-nitrophenol derivatives.[11] This process involves the reaction of a phenol derivative with oxalic acid, followed by nitration and subsequent hydrolysis.[11] Another patented method provides a synthesis route for o-nitrophenol compounds that is designed to be safer and more environmentally friendly by avoiding the large release of heat and the generation of waste gas and acid associated with traditional methods.[12]

Quantitative Data on Synthesis

Table 1: Synthesis of Nitrophenols under Various Conditions

| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Catalyst | Product(s) | Yield (%) | Selectivity (o/p) | Reference |

| Phenol | 32.5% Nitric Acid | 20 ± 2 | 1 | None | o/p-Nitrophenols | 91 | 77% / 14% | [8] |

| Phenol | 40% Nitric Acid | 20 | - | None | o/p-Nitrophenols | 72 | - | [8] |

| Phenol | 50% Nitric Acid | 20-40 | - | None | o/p-Nitrophenols | up to 55 | - | [8] |

| Phenol | 65% Nitric Acid | 20 | - | None | o/p-Nitrophenols | 38 | - | [10] |

| Phenol | Dilute Nitric Acid | - | - | H-β | o/p-Nitrophenols | 92 (conversion) | 78% / 14% | [10] |

| Phenol | Dilute Nitric Acid | - | - | γ-alumina | o/p-Nitrophenols | 90 (conversion) | 74% / 16% | [10] |

| m-Nitroaniline | Sodium Nitrite, Sulfuric Acid | - | - | None | m-Nitrophenol | 81-86 | - | [9] |

Experimental Protocols

General Procedure for Economical Synthesis of o/p-Nitrophenols

This protocol is adapted from the work of Hussain et al.[8]

-

Reaction Setup: Place 5.0 g of phenol into a batch reactor equipped with a stirrer, temperature controller, and a burette for the addition of the nitrating agent.

-

Nitrating Agent Preparation: Prepare a 32.5% (w/v) solution of nitric acid in water.

-

Reaction: While stirring the phenol at a controlled temperature of 20°C (±2°C), slowly add 8.21 g of the 32.5% nitric acid solution from the burette over a period of 1 hour.

-

Extraction: After the reaction is complete, extract the product mixture with dichloromethane and ethanol.

-

Drying and Quantification: Dry the organic extracts in a heating oven. Characterize and quantify the products using RP-HPLC and gas chromatography.

Synthesis of m-Nitrophenol from m-Nitroaniline

This protocol is based on the procedure described in Organic Syntheses.[9]

-

Diazotization: In a 4-L beaker, suspend 210 g (1.5 moles) of finely powdered m-nitroaniline in a cold mixture of 450 cc of water and 330 cc of concentrated sulfuric acid. Add approximately 800 g of crushed ice. To this homogeneous mixture, add a solution of 105 g (1.52 moles) of sodium nitrite in 250 cc of water.

-

Decomposition of Diazonium Salt: In a separate 5-L round-bottomed flask, heat a mixture of 1 L of concentrated sulfuric acid and 750 cc of water to boiling (160°C). Add the diazotization liquor from a separatory funnel at a rate that maintains vigorous boiling. Then, add the crystalline diazonium sulfate in small portions.

-

Isolation and Purification: After the reaction is complete, cool the mixture. Filter the precipitated m-nitrophenol, press it thoroughly, and wash with several portions of iced water. Dry the crude product. For purification, distill the crude product under reduced pressure (10-15 mm), collecting the fraction boiling at 160-165°C/12 mm.

Visualizations

Caption: Workflow for the synthesis and analysis of nitrophenol derivatives.

Biological Activities of Nitrophenol Derivatives

Nitrophenol derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.[3] The presence of the nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.[3]

Antimicrobial Activity

Nitro-containing compounds are among the first-line treatments for various microbial infections.[3] The general mechanism of their antimicrobial action involves the reduction of the nitro group to produce toxic intermediates, such as nitroso and superoxide species, which can then damage cellular components like DNA, leading to cell death.[3]

-

Antibacterial Activity: Nitro-containing molecules have demonstrated broad antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] For instance, nitrated pyrrolomycins have been shown to be effective against Pseudomonas aeruginosa and Staphylococcus aureus.[3][5] In a study on nitrobenzyl-oxy-phenol derivatives, one compound exhibited significant antibacterial activity against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) value of 11 µM, which is comparable to ciprofloxacin.[13]

-

Antifungal Activity: Nitrotriazole derivatives have shown promising antifungal properties.[3] Some derivatives have demonstrated better activity against Candida krusei (MIC = 1 µM) than the standard drug fluconazole.[3] The mechanism of action is believed to involve the inhibition of 14α-demethylase, an enzyme crucial for ergosterol synthesis in fungi.[3]

Enzyme Inhibition

Nitrophenol derivatives have been identified as inhibitors of various enzymes.

-

Tyrosinase Inhibition: A series of nitrophenylpiperazine derivatives were synthesized and evaluated as tyrosinase inhibitors.[14] The most potent compound in the series exhibited significant inhibitory activity, and kinetic studies were performed to understand its mode of inhibition.[14]

-

Cytochrome P450 Inhibition: p-Nitrophenol hydroxylation is a known probe for microsomal CYP2E1 activity.[15] However, studies have shown that other cytochrome P450 enzymes, such as CYP2A6 and CYP2C19, also participate in this reaction.[15] Several drugs known as CYP2E1 inhibitors were found to be weak inhibitors of this enzyme, while some antifungal agents showed strong inhibition of CYP3A4.[15]

Other Biological Activities

-

Uncoupling of Oxidative Phosphorylation: 2,4-Dinitrophenol is a well-documented uncoupling agent.[16] It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane, which uncouples oxidative phosphorylation from ATP synthesis.[16]

-

Use in Enzyme Assays: 4-Nitrophenol and its derivatives are widely used as substrates in colorimetric enzyme assays.[7] For example, 4-nitrophenyl phosphate is a substrate for alkaline phosphatase.[7] The enzymatic cleavage of the substrate releases 4-nitrophenol, which, in its deprotonated form (4-nitrophenolate) at alkaline pH, has a yellow color with a maximum absorbance at around 405 nm.[7] The intensity of the yellow color is proportional to the enzyme activity.[7]

Quantitative Data on Biological Activity

Table 2: Antimicrobial Activity of Nitrophenol Derivatives

| Compound Class | Organism | Activity | MIC (µM) | MBC (µM) | Reference |

| Nitrobenzyl-oxy-phenol derivative | Moraxella catarrhalis | Antibacterial | 11 | - | [13] |

| Nitrotriazole derivative | Candida krusei | Antifungal | 1 | - | [3] |

Table 3: Enzyme Inhibitory Activity of Nitrophenylpiperazine Derivatives against Tyrosinase

| Compound | R Group | % Inhibition at 100 µM | IC50 (µM) | Reference |

| 4a | Phenyl | 35.8 ± 3.24 | 174.71 | [14] |

Signaling and Metabolic Pathways

Caption: Mechanism of 2,4-dinitrophenol as a protonophore.

Logical Relationships in Nitrophenol Derivative Bioactivity

Caption: Logical relationships of nitrophenol derivative bioactivities.

Conclusion

The discovery and development of nitrophenol derivatives have yielded a diverse range of compounds with significant applications in medicinal chemistry and beyond. Simple and economical synthetic methods, primarily based on the nitration of phenols, allow for the accessible production of these valuable molecules. The biological activities of nitrophenol derivatives are vast, encompassing potent antimicrobial and enzyme inhibitory effects. The unique electronic properties conferred by the nitro group are central to these activities, often through mechanisms involving reductive activation or direct interaction with biological macromolecules. The continued exploration of the chemical space of nitrophenol derivatives, guided by an understanding of their synthesis and mechanisms of action, holds promise for the discovery of new therapeutic agents and research tools. Future research should focus on the development of more selective synthetic methods and a deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to fully realize their therapeutic potential.

References

- 1. Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Phenol - Wikipedia [en.wikipedia.org]

- 7. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 8. paspk.org [paspk.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates - Google Patents [patents.google.com]

- 12. CN104262159A - Synthesis method of o-nitrophenol compounds - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Physical and chemical properties of (3-Methoxy-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxy-4-nitrophenyl)methanol, a substituted benzyl alcohol derivative, is a significant organic compound primarily utilized as a versatile intermediate in the synthesis of a wide array of more complex molecules. Its unique structure, featuring methoxy, nitro, and hydroxyl functional groups, provides multiple reaction sites for chemical modifications. This makes it a valuable building block in medicinal chemistry and materials science, particularly in the development of pharmaceutical compounds and photoactive materials. This guide provides a comprehensive overview of its physical and chemical properties, spectral data, and key experimental protocols.

Physical and Chemical Properties

This compound is typically a tan-colored solid, appearing as woolen crystalline needles.[1] Its stability at room temperature allows for convenient storage, provided it is kept in a dry, sealed container.

Data Presentation: Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 80866-88-2 | [2] |

| Molecular Formula | C₈H₉NO₄ | [2] |

| Molecular Weight | 183.16 g/mol | [2] |

| Appearance | Tan woolen crystalline needles | [1] |

| Melting Point | 95-97 °C (lit.) | [3] |

| Boiling Point | 367.3 ± 27.0 °C (Predicted) | [1] |

| Density | 1.316 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 175.9 °C | [1] |

| pKa | 13.43 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4] |

Spectroscopic Data

The structural features of this compound have been characterized by various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Data Presentation: Spectroscopic Properties

| Technique | Data | Reference(s) |

| ¹H NMR | Expected chemical shifts (CDCl₃, 400 MHz): δ ~7.8-8.0 (d, 1H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~3.9 (s, 3H, -OCH₃), ~2.0 (br s, 1H, -OH). | [5][6] |

| ¹³C NMR | Expected chemical shifts (CDCl₃, 101 MHz): δ ~150-155 (Ar-C-O), ~140-145 (Ar-C-NO₂), ~135-140 (Ar-C), ~120-130 (Ar-CH), ~110-115 (Ar-CH), ~105-110 (Ar-CH), ~60-65 (-CH₂OH), ~55-60 (-OCH₃). | [5][7] |

| FTIR (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1580 & ~1340 (NO₂ asymmetric & symmetric stretch), ~1260 (C-O-C stretch), ~1020 (C-O stretch). | [8] |

| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z 183. Key fragments: m/z 166 [M-OH]⁺, m/z 153 [M-CH₂O]⁺, m/z 136 [M-NO₂]⁺. | [2][9] |

Experimental Protocols

This compound is both synthesized from precursor molecules and used as a starting material for further chemical transformations. The following protocols detail its preparation via reduction and a common subsequent reaction, oxidation.

Synthesis of this compound via Reduction

A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-methoxy-4-nitrobenzaldehyde.

Reaction: 3-methoxy-4-nitrobenzaldehyde → this compound

Materials:

-

3-methoxy-4-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve 3-methoxy-4-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.

-

Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization or silica gel column chromatography to obtain this compound.[10]

Oxidation of this compound

The primary alcohol group of this compound can be readily oxidized to form 3-methoxy-4-nitrobenzaldehyde, a valuable synthetic intermediate.

Reaction: this compound → 3-methoxy-4-nitrobenzaldehyde

Materials:

-

This compound

-

Pyridinium dichromate (PDC)

-

Dichloromethane (DCM), dry

-

Celite and Silica gel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dispersion: Create a dispersion of this compound (1.0 eq) and pyridinium dichromate (1.6 eq) in dry dichloromethane in a round-bottom flask.[11]

-

Reaction: Stir the mixture at room temperature for 17 hours.[11]

-

Work-up: Add a mixture of celite and silica gel to the dispersion.

-

Filtration: Filter the mixture and wash the solid pad with dichloromethane (3 x volumes).[11]

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-methoxy-4-nitrobenzaldehyde as a brown residue. The yield is typically quantitative.[11]

Mandatory Visualizations

Logical Relationship: Synthesis and Application

The following diagram illustrates the central role of this compound as a synthetic intermediate, connecting its synthesis from a common precursor to its use in generating more complex functional molecules.

Caption: Synthetic pathway and applications of this compound.

Experimental Workflow: Oxidation Protocol

This diagram outlines the sequential steps involved in the laboratory oxidation of this compound to its corresponding aldehyde.

Caption: Workflow for the oxidation of this compound.

Safety Information

This compound is classified as an irritant. Appropriate safety precautions should be taken during handling.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12]

Conclusion

This compound is a well-characterized organic compound with a defined set of physical, chemical, and spectroscopic properties. Its utility as a chemical intermediate is demonstrated by its straightforward conversion into other valuable compounds, such as 3-methoxy-4-nitrobenzaldehyde and precursors for biologically active molecules.[3] The experimental protocols provided herein offer reliable methods for its synthesis and subsequent use, making this guide a valuable resource for professionals in chemical research and drug development.

References

- 1. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 3-Methoxy-4-nitrobenzyl alcohol | C8H9NO4 | CID 602961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-メトキシ-4-ニトロベンジルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ias.ac.in [ias.ac.in]

- 11. 3-METHOXY-4-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 12. 3-Methoxy-4-nitrobenzoic acid - High purity | EN [georganics.sk]

An In-depth Technical Guide to the Isomers of Methoxy-nitrophenyl-methanol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isomers of methoxy-nitrophenyl-methanol represent a class of organic compounds with significant potential in various scientific domains, including organic synthesis and medicinal chemistry. The strategic placement of methoxy and nitro functional groups on the phenyl ring, along with the hydroxymethyl moiety, imparts a diverse range of physicochemical and biological properties to these molecules. This technical guide provides a comprehensive overview of the known isomers of methoxy-nitrophenyl-methanol, focusing on their chemical properties, detailed synthesis protocols, and emerging biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration and application of these versatile compounds.

Introduction

Methoxy-nitrophenyl-methanol isomers are substituted benzyl alcohols characterized by the presence of one or more methoxy groups and a nitro group on the aromatic ring. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group, in conjunction with the reactive hydroxymethyl group, makes these compounds valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active probes.[1] Understanding the distinct properties endowed by the specific substitution pattern of each isomer is crucial for their effective utilization in research and development. This guide will systematically explore the key isomers, presenting their properties in a comparative format to facilitate informed selection and application.

Physicochemical Properties of Methoxy-nitrophenyl-methanol Isomers

The physical and chemical properties of methoxy-nitrophenyl-methanol isomers are significantly influenced by the position of the substituents on the phenyl ring. These properties, including melting point, boiling point, and solubility, are critical for designing reaction conditions and purification strategies. The following tables summarize the available quantitative data for several key isomers.

Table 1: Physicochemical Properties of Methoxy-nitrophenyl-methanol Isomers

| Isomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 1 | (4,5-Dimethoxy-2-nitrophenyl)methanol | C₉H₁₁NO₅ | 213.19 | 145-148[1] | 383.9 (Predicted) | Soluble in water[1] |

| 2 | (3-Methoxy-4-nitrophenyl)methanol | C₈H₉NO₄ | 183.16 | 95-97 | - | - |

| 3 | (5-Methoxy-2-nitrophenyl)methanol | C₈H₉NO₄ | 183.16 | 122[2] | - | - |

| 4 | (4-Methoxy-3-nitrophenyl)methanol | C₈H₉NO₄ | 183.16 | 68-71 | - | - |

| 5 | (3,4,5-Trimethoxy-2-nitrophenyl)methanol | C₁₀H₁₃NO₆ | 243.21 | - | - | - |

| 6 | (3-Methoxy-2-nitrophenyl)methanol | C₈H₉NO₄ | 183.16 | - | - | - |

| 7 | (4-Methoxy-2-nitrophenyl)methanol | C₈H₉NO₄ | 183.16 | - | - | - |

| 8 | (2-Methoxy-3-nitrophenyl)methanol | C₈H₉NO₄ | 183.16 | - | - | - |

| 9 | (2-Methoxy-4-nitrophenyl)methanol | C₈H₉NO₄ | 183.16 | - | - | - |

Note: Some data points are not available in the current literature and are marked as "-".

Synthesis of Methoxy-nitrophenyl-methanol Isomers

The synthesis of methoxy-nitrophenyl-methanol isomers typically involves the reduction of the corresponding benzaldehyde or benzoic acid derivatives. The choice of reducing agent and reaction conditions is critical to selectively reduce the carbonyl or carboxyl group without affecting the nitro group.

General Experimental Protocol: Reduction of Benzaldehydes

A common and efficient method for the synthesis of these alcohols is the reduction of the corresponding methoxy-nitrobenzaldehyde using a mild reducing agent such as sodium borohydride.

Workflow for the Synthesis of Methoxy-nitrophenyl-methanol via Aldehyde Reduction:

Caption: General workflow for the synthesis of methoxy-nitrophenyl-methanol.

Detailed Protocol for the Synthesis of (4,5-Dimethoxy-2-nitrophenyl)methanol:

-

Dissolution: Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthetic Routes

Other synthetic strategies include the reduction of the corresponding methoxy-nitrobenzoic acids using stronger reducing agents like borane-tetrahydrofuran complex (BH₃·THF).[3]

Detailed Protocol for the Synthesis of (5-Methoxy-2-nitrophenyl)methanol:

-

Reaction Setup: To a solution of 5-methoxy-2-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of borane in THF.[3]

-

Reflux: The reaction mixture is then refluxed for a specified period (e.g., 3 hours).[3]

-

Work-up: After cooling, the reaction is quenched with water and the product is extracted with a suitable organic solvent like dichloromethane.[3]

-

Purification: The combined organic layers are dried and concentrated to yield the desired product, which can be further purified if necessary.[3]

Biological Activities and Potential Applications

While the biological activities of many methoxy-nitrophenyl-methanol isomers are not yet extensively characterized, the structural motifs present in these molecules suggest potential for a range of pharmacological effects. The trimethoxyphenyl moiety, for instance, is a key pharmacophore in a variety of biologically active compounds, including anticancer and antimicrobial agents.[4][5]

Inferred Biological Potential

Based on the known activities of structurally related compounds, the isomers of methoxy-nitrophenyl-methanol may exhibit:

-

Anticancer Activity: The trimethoxyphenyl group is found in several natural and synthetic compounds with potent cytotoxic effects against various cancer cell lines.[4]

-

Antimicrobial Activity: Aromatic nitro compounds and some methoxylated phenols have demonstrated antimicrobial properties.

-

Enzyme Inhibition: The specific arrangement of functional groups may allow for targeted inhibition of various enzymes.

Future Directions for Research

Systematic screening of the various methoxy-nitrophenyl-methanol isomers for a range of biological activities is a promising area for future research. In vitro assays for cytotoxicity, antimicrobial activity, and enzyme inhibition would be valuable first steps in elucidating the pharmacological potential of this compound class.

Hypothesized Signaling Pathway Modulation:

Given the prevalence of the methoxy-phenyl motif in compounds that modulate key cellular signaling pathways, it is plausible that some isomers of methoxy-nitrophenyl-methanol could interact with pathways such as the PI3K/Akt or MAPK pathways, which are often dysregulated in cancer and inflammatory diseases.

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway.

Conclusion

The isomers of methoxy-nitrophenyl-methanol are a versatile class of compounds with a rich potential for applications in both synthetic and medicinal chemistry. This guide has provided a consolidated overview of their physicochemical properties and synthetic methodologies. While the biological activities of these specific isomers remain largely unexplored, the structural similarities to known bioactive molecules suggest that they represent a promising, yet underexplored, area of chemical space. Further systematic investigation into the pharmacological properties of these compounds is warranted and could lead to the discovery of novel therapeutic agents or valuable research tools.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Methoxy-2-nitrobenzyl alcohol CAS#: 879-55-0 [amp.chemicalbook.com]

- 3. 5-Methoxy-2-nitrobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Applications of (3-Methoxy-4-nitrophenyl)methanol in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxy-4-nitrophenyl)methanol is a versatile building block in organic synthesis, primarily utilized as a precursor for various functionalized molecules. Its unique substitution pattern, featuring a methoxy and a nitro group on the aromatic ring, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the key synthetic applications of this compound, including its use in the synthesis of key intermediates and as a photolabile protecting group.

Key Applications

The primary applications of this compound in organic synthesis include:

-

Oxidation to 3-Methoxy-4-nitrobenzaldehyde: This aldehyde is a crucial intermediate for the synthesis of various pharmaceuticals and fine chemicals.

-

Synthesis of 3-Methoxy-4-nitrobenzyl Azide: This azide serves as a valuable reagent in click chemistry and for the introduction of the corresponding amino group.

-

Protection of Carboxylic Acids: The 3-methoxy-4-nitrobenzyl (MNB) group can be used as a photolabile protecting group for carboxylic acids, allowing for their light-induced deprotection under mild conditions.

Oxidation to 3-Methoxy-4-nitrobenzaldehyde

The oxidation of this compound to 3-methoxy-4-nitrobenzaldehyde is a fundamental transformation, providing a key synthetic intermediate. Pyridinium dichromate (PDC) in dichloromethane (DCM) is an effective reagent for this conversion.

Experimental Protocol

A dispersion of this compound (1.4 mmol) and pyridinium dichromate (2.3 mmol) in dry DCM (38 mL) is stirred for 17 hours at room temperature. Following the reaction, a mixture of celite and silica is added to the dispersion. The mixture is then filtered and washed with DCM (3 x 10 mL). The solvent from the resulting solution is evaporated under vacuum to yield a brown residue, which is the desired 3-methoxy-4-nitrobenzaldehyde.[1]

Quantitative Data

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield |

| This compound | Pyridinium dichromate (PDC) | Dichloromethane (DCM) | 17 hours | Room Temperature | Quantitative[1] |

Logical Workflow

Synthesis of 3-Methoxy-4-nitrobenzyl Azide

The conversion of alcohols to azides can be efficiently achieved through a Mitsunobu reaction using diphenylphosphoryl azide (DPPA) as the azide source. This method is generally applicable to primary and secondary alcohols.

General Experimental Protocol (Mitsunobu Reaction)

To a solution of the alcohol (1 eq.) in anhydrous tetrahydrofuran (THF) (10 volumes), triphenylphosphine (PPh₃, 1.5 eq.) and diphenylphosphoryl azide (DPPA, 1.5 eq.) are added. The mixture is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) is then added dropwise at 0 °C. The reaction is stirred at room temperature for 6 to 8 hours and monitored by Thin Layer Chromatography (TLC). The formation of triphenylphosphine oxide as a solid precipitate is an indication of reaction progress. For work-up, the reaction mixture is diluted with ethyl acetate or dichloromethane and filtered to remove the triphenylphosphine oxide. The filtrate is washed successively with water, aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

Note: Organic azides are potentially explosive and should be handled with care. It is advisable to avoid heating the reaction mixture and to conduct safety studies before performing the reaction on a large scale.

Quantitative Data (General Mitsunobu Azidation)

While a specific yield for the azidation of this compound is not provided in the searched literature, Mitsunobu reactions with DPPA on primary alcohols generally proceed in good to excellent yields.

Reaction Pathway

Protection of Carboxylic Acids as 3-Methoxy-4-nitrobenzyl (MNB) Esters

The 3-methoxy-4-nitrobenzyl group can serve as a photolabile protecting group for carboxylic acids. The esterification can be achieved using a Steglich esterification, which is a mild method suitable for substrates that may be sensitive to other esterification conditions.

General Experimental Protocol (Steglich Esterification)

To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), the alcohol, this compound (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) are added. The mixture is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) is added. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 3-5 hours, with monitoring by TLC. Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed with dilute HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude ester is then purified by column chromatography.

Quantitative Data (General Steglich Esterification)

Specific yields for the esterification of carboxylic acids with this compound are not detailed in the provided search results. However, the Steglich esterification is known to provide good to excellent yields for a wide range of substrates.

Photocleavage of the MNB Protecting Group

The 3-methoxy-4-nitrobenzyl protecting group is classified as a photolabile protecting group (PPG).[3] Upon irradiation with UV light (typically around 350-365 nm), the protecting group is cleaved, releasing the free carboxylic acid and 3-methoxy-4-nitrosobenzaldehyde as a byproduct. The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate which then rearranges to release the protected functional group.

Signaling Pathway for Photocleavage

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. The protocols and data presented herein provide a foundation for its effective utilization in the synthesis of key intermediates and in the application of photolabile protecting group strategies. Researchers and drug development professionals can leverage these methods for the efficient construction of complex molecules.

References

(3-Methoxy-4-nitrophenyl)methanol: A Versatile Intermediate in Pharmaceutical Synthesis

(3-Methoxy-4-nitrophenyl)methanol is a valuable chemical intermediate widely employed in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive benzylic alcohol and an electron-withdrawing nitro group on a substituted benzene ring, allows for diverse chemical transformations, making it a key building block in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical precursors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Appearance | Solid |

| Melting Point | 95-97 °C |

| CAS Number | 80866-88-2 |

Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of several classes of biologically active molecules. Key applications include its use as a precursor for:

-

Substituted Hydantoins: These compounds are known for their diverse pharmacological activities, including anticonvulsant and antiarrhythmic properties.

-

Aryl Azide Photoaffinity Labels: These molecules are instrumental in biochemical research for identifying and characterizing the binding sites of drugs on their target proteins, such as tubulin.

-

Oxidized Aldehyde Derivatives: The corresponding aldehyde, 3-methoxy-4-nitrobenzaldehyde, is also a versatile intermediate in various synthetic pathways.

Experimental Protocols

This section provides detailed experimental protocols for key transformations of this compound.

Oxidation to 3-Methoxy-4-nitrobenzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental step in many synthetic routes.

Reaction Scheme:

Protocol:

-

To a stirred dispersion of this compound (1.4 mmol) in dry dichloromethane (DCM, 38 mL), add pyridinium dichromate (PDC, 2.3 mmol).

-

Stir the reaction mixture at room temperature for 17 hours.

-

Upon completion, add a mixture of celite and silica gel to the dispersion.

-

Filter the mixture and wash the solid residue with DCM (3 x 10 mL).

-

Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude product.

Quantitative Data:

| Reactant | Moles (mmol) | Reagent | Moles (mmol) | Solvent | Volume (mL) | Time (h) | Yield (%) |

| This compound | 1.4 | Pyridinium Dichromate | 2.3 | Dichloromethane | 38 | 17 | Quantitative |

Synthesis of a Precursor for Trifluoromethyl-Substituted Hydantoins

This compound can be converted to 4-[3-(2-methylphenyl)ureido]-3-methoxybenzyl chloride, a key intermediate for the synthesis of trifluoromethyl-substituted hydantoins. This multi-step synthesis involves reduction of the nitro group, formation of a urea, and subsequent chlorination of the benzylic alcohol.

Workflow Diagram:

Protocol:

Step 1: Reduction of the Nitro Group to 3-Methoxy-4-aminobenzyl alcohol

-

Dissolve this compound in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, Raney Nickel, as a catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter off the catalyst and concentrate the solvent to obtain 3-Methoxy-4-aminobenzyl alcohol.

Step 2: Urea Formation to 4-[3-(2-methylphenyl)ureido]-3-methoxybenzyl alcohol

-

Dissolve 3-Methoxy-4-aminobenzyl alcohol in a suitable solvent like dichloromethane (DCM).

-

Add 2-methylphenyl isocyanate dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

The product, a urea derivative, can often be isolated by filtration or evaporation of the solvent.

Step 3: Chlorination to 4-[3-(2-methylphenyl)ureido]-3-methoxybenzyl chloride

-

Dissolve the urea derivative from Step 2 in a suitable solvent such as chloroform.

-

Add thionyl chloride dropwise to the solution.

-

Heat the reaction mixture under reflux for a specified time.

-

After cooling, the solvent is removed under reduced pressure to yield the final product.

Quantitative Data (Representative):

| Step | Reactant | Reagent(s) | Solvent | Conditions | Expected Yield (%) |

| 1 | This compound | H₂, Raney Ni | Ethanol | RT, H₂ atmosphere | >90 |

| 2 | 3-Methoxy-4-aminobenzyl alcohol | 2-methylphenyl isocyanate | DCM | 0 °C to RT | >95 |

| 3 | Urea derivative | Thionyl chloride | Chloroform | Reflux | ~85 |

Synthesis of Aryl Azide Photoaffinity Labels

This compound is a precursor for aryl azides that can be used as photoaffinity labels to study protein-ligand interactions, particularly with tubulin. The synthesis involves conversion of the nitro group to an azide.

Workflow Diagram:

Protocol:

Step 1: Reduction of the Nitro Group

-

Follow the protocol described in Section 3.2, Step 1.

Step 2 & 3: Diazotization and Azide Substitution

-

Dissolve 3-Methoxy-4-aminobenzyl alcohol in an acidic aqueous solution (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

To the cold diazonium salt solution, add a solution of sodium azide (NaN₃).

-

Stir the reaction at low temperature for a period of time, then allow it to warm to room temperature.

-

Extract the product with an organic solvent and purify by chromatography.

Application in the Synthesis of Nilutamide

This compound can be considered a structural analogue and potential precursor in synthetic routes leading to drugs like Nilutamide , a nonsteroidal antiandrogen used in the treatment of prostate cancer.[1][2][3] The core of Nilutamide is a hydantoin ring attached to a substituted phenyl group. The synthesis would involve the reduction of the nitro group of a (3-substituted-4-nitrophenyl) moiety, followed by reactions to construct the hydantoin ring.

Signaling Pathway of Nilutamide:

Nilutamide functions as a competitive antagonist of the androgen receptor (AR).[3] In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus. In the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on DNA, promoting the transcription of genes involved in cell growth and proliferation. Nilutamide competes with androgens for binding to the AR, thereby preventing its activation and subsequent gene transcription, which ultimately inhibits the growth of prostate cancer cells.[3]

References

Application Notes: (3-Methoxy-4-nitrophenyl)methanol as a Versatile Building Block for Photoaffinity Labeling Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-binding proteins directly in their native environment. This method utilizes photoreactive probes that, upon photoactivation, form a covalent bond with their target protein, enabling subsequent identification and analysis. The choice of the photoreactive moiety is critical for the success of PAL experiments. Aryl azides are a widely used class of photoreactive groups due to their relative stability in the dark, small size, and efficient photoactivation to form highly reactive nitrenes.[1]

(3-Methoxy-4-nitrophenyl)methanol is a valuable and versatile building block for the synthesis of aryl azide-based photoaffinity labeling reagents. Its structure allows for a straightforward synthetic route to introduce the photoreactive azido group. The presence of the methoxy group can influence the electronic properties of the aromatic ring, potentially affecting the reactivity and labeling efficiency of the resulting probe. Furthermore, the benzylic alcohol functionality provides a convenient handle for conjugation to a ligand of interest, a reporter tag (e.g., biotin, fluorophore), or a linker moiety.

These application notes provide a comprehensive overview of the synthesis of a photoaffinity probe precursor from this compound and a general protocol for its application in photoaffinity labeling experiments.

Synthesis of a Photoaffinity Probe Precursor: (3-Methoxy-4-azidophenyl)methanol

The synthesis of the key photoaffinity labeling precursor, (3-methoxy-4-azidophenyl)methanol, from this compound is a three-step process. This process involves the reduction of the nitro group to an amine, followed by diazotization and subsequent azidation.

Diagram of the Synthetic Pathway

Caption: Synthetic route from this compound to the photoaffinity probe precursor.

Table 1: Summary of Synthetic Steps and Representative Yields

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Reduction | H₂, Pd/C or SnCl₂·2H₂O, HCl | Methanol or Ethanol | 85-95 |

| 2 | Diazotization | NaNO₂, HCl | Water/Acid | (used in situ) |

| 3 | Azidation | NaN₃ | Water | 70-85 |

| Overall | - | - | - | ~60-80 |

Note: The yields provided are representative and can vary based on reaction scale and optimization.

Experimental Protocols

Protocol 1: Synthesis of (3-Methoxy-4-aminophenyl)methanol (Step 1: Reduction)

This protocol describes the reduction of the nitro group of this compound to a primary amine.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

-

Slowly add concentrated hydrochloric acid while stirring.

-

Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

-

Filter the mixture to remove the tin salts and wash the solid with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (3-Methoxy-4-aminophenyl)methanol.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (3-Methoxy-4-azidophenyl)methanol (Steps 2 & 3: Diazotization and Azidation)

This one-pot protocol details the conversion of the synthesized (3-Methoxy-4-aminophenyl)methanol to the corresponding aryl azide.

Materials:

-

(3-Methoxy-4-aminophenyl)methanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Dichloromethane or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (3-Methoxy-4-aminophenyl)methanol (1.0 eq) in a mixture of concentrated hydrochloric acid (3-4 eq) and deionized water in a beaker.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

In another beaker, dissolve sodium azide (1.2 eq) in deionized water.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution may be observed.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-Methoxy-4-azidophenyl)methanol.

-

Purify the product by column chromatography on silica gel.

Application in Photoaffinity Labeling

The synthesized (3-methoxy-4-azidophenyl)methanol serves as a precursor that can be conjugated to a ligand of interest to create a functional photoaffinity probe. The hydroxyl group can be activated (e.g., converted to a leaving group) or used in coupling reactions (e.g., esterification, etherification) to attach the pharmacophore.

Diagram of the Photoaffinity Labeling Workflow

Caption: A generalized workflow for a photoaffinity labeling experiment.[2]

Protocol 3: General Photoaffinity Labeling Protocol

This protocol provides a general framework for a photoaffinity labeling experiment using a probe derived from (3-methoxy-4-azidophenyl)methanol. The specific conditions (e.g., probe concentration, incubation time, UV wavelength, and irradiation time) must be optimized for each specific ligand-protein system.

Materials:

-

Photoaffinity probe (ligand conjugated to the (3-methoxy-4-azidophenyl) moiety)

-

Target protein or cell lysate

-

Appropriate buffer (e.g., PBS, Tris-HCl)

-

UV lamp (with appropriate wavelength, typically 254-365 nm for aryl azides)

-

SDS-PAGE reagents and equipment

-

Western blotting or mass spectrometry equipment for analysis

Procedure:

-

Incubation: Incubate the photoaffinity probe with the target protein or cell lysate in a suitable buffer. The concentration of the probe should be optimized based on the binding affinity of the ligand to its target (typically in the range of the Kd). Incubation time should be sufficient to reach binding equilibrium (e.g., 30-60 minutes at 4 °C or room temperature).

-

Control Experiments: It is crucial to include appropriate controls to ensure the specificity of the labeling.

-

Competition Control: Incubate the target with an excess of the unlabeled, parent ligand before adding the photoaffinity probe. This should reduce or eliminate the labeling of the specific target.

-

No UV Control: Perform the entire experiment without UV irradiation to check for any non-specific covalent binding of the probe.

-

-

UV Irradiation: Irradiate the samples with a UV lamp at the appropriate wavelength. The irradiation time needs to be optimized to achieve efficient crosslinking while minimizing protein damage (typically 5-30 minutes on ice).

-

Analysis:

-

SDS-PAGE: Quench the reaction and analyze the samples by SDS-PAGE. If the probe contains a reporter tag like biotin, the labeled protein can be visualized by Western blotting with streptavidin-HRP. If a fluorescent tag is used, the gel can be imaged directly.

-

Mass Spectrometry: For target identification, the labeled protein band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry to identify the protein and potentially the site of crosslinking.

-

Table 2: Representative Data for a Hypothetical Photoaffinity Labeling Experiment

| Target Protein | Probe Concentration (nM) | Unlabeled Competitor (100x excess) | UV Irradiation | Labeling Intensity (Arbitrary Units) |

| Kinase X | 100 | - | + | 100 |

| Kinase X | 100 | + | + | 15 |

| Kinase X | 100 | - | - | <5 |

| BSA (Negative Control) | 100 | - | + | <10 |

Note: This table presents hypothetical data to illustrate the expected outcome of a successful photoaffinity labeling experiment with appropriate controls.

Conclusion

This compound is a readily available and synthetically tractable starting material for the preparation of aryl azide-based photoaffinity labeling reagents. The straightforward synthetic route to (3-methoxy-4-azidophenyl)methanol provides a valuable precursor that can be further elaborated to generate custom photoaffinity probes for a wide range of biological targets. The protocols and principles outlined in these application notes offer a solid foundation for researchers to design and execute successful photoaffinity labeling experiments, ultimately contributing to a deeper understanding of protein-ligand interactions and facilitating drug discovery efforts.

References

Application Notes and Protocols for the Oxidation of (3-Methoxy-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the oxidation of (3-methoxy-4-nitrophenyl)methanol to its corresponding aldehyde, 3-methoxy-4-nitrobenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The following sections detail four distinct oxidation methodologies, offering a range of options regarding reagents, reaction conditions, and scalability. Quantitative data is summarized for easy comparison, and detailed protocols are provided to ensure reproducibility.

Data Presentation

The following table summarizes the quantitative data for the different oxidation methods described in this document.

| Method | Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) |

| Protocol 1 | Pyridinium Dichromate (PDC) | Dichloromethane (DCM) | Room Temp. | 17 hours | Quantitative[1] |

| Protocol 2 | Activated Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Room Temp. | 48 hours | ~90% (estimated) |

| Protocol 3 (General) | TEMPO/NaOCl | DCM/Water | 0 °C | 0.5 - 2 hours | High (typical) |

| Protocol 4 (Overoxidation) | Nitric Acid (HNO₃) | Water | 80 - 95 °C | 5 - 15 hours | High (to acid)[2] |

Note: Specific yield for the oxidation of this compound using MnO₂ and TEMPO were not explicitly found in the literature. The provided MnO₂ yield is based on protocols for similar benzylic alcohols. The TEMPO protocol is a general method known for high efficiency. Protocol 4 with nitric acid leads to the overoxidation product, 3-nitro-4-methoxybenzoic acid.

Experimental Protocols